molecular formula C10H8BFO2S B14082167 (5-(2-Fluorophenyl)thiophen-2-yl)boronic acid

(5-(2-Fluorophenyl)thiophen-2-yl)boronic acid

Cat. No.: B14082167
M. Wt: 222.05 g/mol
InChI Key: FAFWGYXRTMANPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(2-Fluorophenyl)thiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H8BFO2S. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of both a fluorophenyl and a thiophene ring in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Fluorophenyl)thiophen-2-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(2-Fluorophenyl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Boranes and Boronic Esters: Formed via reduction and oxidation reactions.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the thiophene ring and fluorine substitution, making it less versatile in electronic applications.

    Thiophen-2-ylboronic Acid: Similar structure but without the fluorophenyl group, resulting in different reactivity and applications.

    2-Fluorophenylboronic Acid: Lacks the thiophene ring, limiting its use in certain cross-coupling reactions.

Uniqueness

(5-(2-Fluorophenyl)thiophen-2-yl)boronic acid is unique due to the combination of the fluorophenyl and thiophene rings, which enhances its reactivity and versatility in various applications. The presence of the boronic acid group further expands its utility in cross-coupling reactions and sensing applications .

Properties

Molecular Formula

C10H8BFO2S

Molecular Weight

222.05 g/mol

IUPAC Name

[5-(2-fluorophenyl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C10H8BFO2S/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6,13-14H

InChI Key

FAFWGYXRTMANPM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)C2=CC=CC=C2F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.